molecular formula C24H20N4O7S B2405112 ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-14-2

ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2405112
CAS No.: 851952-14-2
M. Wt: 508.51
InChI Key: WWHFDTWTOYWSFR-UHFFFAOYSA-N
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Description

ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Nitrobenzoyl Group: This can be done using acylation reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic uses include anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-methoxyphenyl)propanoate: Similar in structure but lacks the thieno[3,4-d]pyridazine core.

    Ethyl 3-amino-4-methylbenzoate: Contains an amino group instead of the nitro group.

    Ethyl 3-(4-chloroanilino)propanoate: Features a chloro group instead of the methoxy group.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O7S/c1-4-35-24(31)20-17-12-36-22(25-21(29)14-6-5-13(2)18(11-14)28(32)33)19(17)23(30)27(26-20)15-7-9-16(34-3)10-8-15/h5-12H,4H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHFDTWTOYWSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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